molecular formula C16H16Cl2N2O2 B5823487 5,7-dichloro-8-quinolinyl 1-azepanecarboxylate

5,7-dichloro-8-quinolinyl 1-azepanecarboxylate

Cat. No. B5823487
M. Wt: 339.2 g/mol
InChI Key: LCJJTHKHSRSZCZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolinyl 1-azepanecarboxylate is a compound of interest due to its unique structure and potential chemical properties. The focus of research has been on its synthesis, structural analysis, and reactivity due to its significance in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to 5,7-dichloro-8-quinolinyl derivatives involves various chemical reactions, including the ring-opening of cyclopropane rings activated by SnCl4, followed by nucleophilic attack by amines, leading to different nitrogen heterocyclic compounds (Porashar et al., 2022).

Molecular Structure Analysis

Molecular structure investigations have been carried out using techniques such as X-ray diffraction, IR, and NMR spectroscopy. These studies reveal details about the crystal structure, bond formations, and the presence of different functional groups in the molecule (Romano et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 5,7-dichloro-8-quinolinyl derivatives involves interactions with various reagents leading to a range of products. These reactions are pivotal in synthesizing various biologically active molecules and understanding the compound's chemical behavior (Kurasawa et al., 1991).

Safety and Hazards

The safety data sheet for a related compound, 5-Chloro-8-quinolinol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-12-10-13(18)15(14-11(12)6-5-7-19-14)22-16(21)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJTHKHSRSZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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